Mn(iPrCp)₂ vs. Mn(EtCp)₂ vs. MnCp₂: Thermal Decomposition Temperature Comparison in ALD
In a comparative ALD study of manganese precursors for oxide thin film deposition, Mn(iPrCp)₂ demonstrated a distinct thermal decomposition onset temperature that differentiates it from Mn(EtCp)₂ and MnCp₂ [1].
| Evidence Dimension | Thermal Decomposition Onset Temperature |
|---|---|
| Target Compound Data | 80 °C |
| Comparator Or Baseline | Mn(EtCp)₂: 90 °C; MnCp₂: 110–140 °C |
| Quantified Difference | Mn(iPrCp)₂ decomposes at 10 °C lower than Mn(EtCp)₂; at least 30 °C lower than MnCp₂ |
| Conditions | Thermal decomposition temperature measured during ALD processing |
Why This Matters
Lower decomposition temperature enables ALD deposition at reduced substrate temperatures, expanding process compatibility with temperature-sensitive substrates and reducing thermal budget.
- [1] Laine, S. (2010). The applicability of novel manganese precursors for atomic layer deposition of oxide thin films. Master's thesis, Helsinki University of Technology, pp. 27–28. View Source
